

Addressing recrudescence in in vivo studies with DSM265

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Compound of Interest		
Compound Name:	DSM265	
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Technical Support Center: DSM265 In Vivo Studies

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing **DSM265** in in vivo malaria studies. The information provided addresses potential challenges, with a focus on understanding and mitigating recrudescence.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing recrudescence in our in vivo study despite initial clearance of parasitemia after **DSM265** treatment. What are the potential causes?

A1: Recrudescence following **DSM265** treatment is a documented phenomenon and is primarily linked to the selection of drug-resistant parasites.[1][2][3][4][5][6] The most common mechanism is the emergence of point mutations in the dhodh gene, which encodes the drug's target, dihydroorotate dehydrogenase (DHODH).[1][2][3][4] A less frequently observed mechanism is the amplification of the dhodh gene.[1]

Q2: What specific mutations in the dhodh gene are associated with **DSM265** resistance and recrudescence?

Troubleshooting & Optimization





A2: Several mutations have been identified through in vitro selection and in clinical studies. The C276F mutation was notably identified in a recrudescent parasite from a Phase IIa clinical study.[1][2][3][4] Other mutations conferring resistance in vitro include G181C, L531F, R265G, and E182D.[1] The presence of these mutations reduces the binding affinity of **DSM265** to the PfDHODH enzyme.[1][2][3][4]

Q3: How can we confirm if recrudescence in our study is due to DSM265 resistance?

A3: To confirm resistance, you should sequence the dhodh gene of the recrudescent parasites and compare it to the sequence of the parent strain used for the initial infection. The presence of known resistance-conferring mutations would be a strong indicator. Additionally, you can perform in vitro susceptibility testing of the recrudescent parasites against **DSM265** to determine if there is a shift in the EC50 value compared to the parent strain.

Q4: What is the mechanism of action of **DSM265** and how does it relate to potential recrudescence?

A4: **DSM265** is a highly selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[7][8][9] This pathway is essential for the parasite to synthesize DNA and RNA for replication. By inhibiting DHODH, **DSM265** effectively halts parasite proliferation.[7] Recrudescence occurs when a subpopulation of parasites with mutations in the DHODH enzyme can overcome the inhibitory effect of the drug and resume replication.

Q5: Are there specific in vivo models that are recommended for studying **DSM265** efficacy and recrudescence?

A5: The most relevant preclinical model for studying P. falciparum is the humanized mouse model, specifically NOD-scid IL-2Rynull (NSG) mice engrafted with human erythrocytes.[10] This model supports the growth of human malaria parasites and allows for the evaluation of drug efficacy against blood-stage infection.[10] Controlled Human Malaria Infection (CHMI) models are also invaluable for assessing prophylactic and treatment efficacy in a clinical setting.[11][12][13][14] Note that **DSM265** has poor activity against rodent malaria parasite DHODH, so rodent malaria models like P. berghei or P. yoelii are not suitable for efficacy testing.[7]



Q6: What is the recommended dosage and administration route for **DSM265** in preclinical in vivo studies?

A6: In NOD-scid IL-2Rynull mice, oral administration of **DSM265** has demonstrated potent antimalarial activity.[15] An ED90 of 3 mg/kg/day (administered as 1.5 mg/kg twice daily) has been reported.[15] The maximum rate of parasite killing was observed at doses of 13 mg/kg/day and above.[15] For human studies, single oral doses ranging from 200-400 mg have been shown to provide therapeutic concentrations for over 8 days.[7][8]

Data on DSM265 Efficacy and Resistance

Table 1: Summary of In Vitro Resistance Mutations in P. falciparum dhodh

Mutation	Location in PfDHODH	Impact on DSM265 Binding	Reference	
C276F	Adjacent to flavin cofactor site	Restricts size of DSM265 binding pocket	[1][2][3][4]	
G181C	DSM265 binding site	Decreased binding	[1]	
L531F	DSM265 binding site	Decreased binding	[1]	
R265G	DSM265 binding site	Decreased binding	[1]	
E182D	DSM265 binding site	Decreased binding	[1]	

Table 2: Summary of Recrudescence in Selected **DSM265** Clinical Studies



Study Population	DSM265 Dose	Day 28 Recrudescenc e Rate	Notes	Reference
Patients with acute uncomplicated P. falciparum malaria (Peru)	400 mg single dose	1/11	Recrudescent case had a mutation in the dhodh gene.	[11]
Patients with acute uncomplicated P. falciparum malaria (Peru)	250 mg single dose	3/10	[11]	
Healthy volunteers with induced blood- stage malaria	150 mg single dose	All participants	[11]	_

Experimental Protocols

Protocol 1: In Vivo Efficacy and Recrudescence Study in Humanized Mice

This protocol outlines a general procedure for assessing the efficacy of **DSM265** and monitoring for recrudescence in a humanized mouse model.

- Animal Model: Utilize NOD-scid IL-2Rynull (NSG) mice.
- Humanization: Engraft mice with human erythrocytes to support P. falciparum infection.
- Infection: Infect mice with a known strain of P. falciparum (e.g., 3D7).
- Parasitemia Monitoring: Monitor daily parasitemia by microscopic examination of Giemsastained blood smears or by flow cytometry.



- Treatment Initiation: Once parasitemia reaches a predetermined level (e.g., 1-2%),
 administer DSM265 orally at the desired dose. Include a vehicle control group.
- Efficacy Assessment: Continue daily monitoring of parasitemia to determine the rate of parasite clearance.
- Recrudescence Monitoring: After initial clearance, continue to monitor parasitemia for an extended period (e.g., up to 30-60 days) to detect any reappearance of parasites.
- Analysis of Recrudescent Parasites: If recrudescence is observed, collect a blood sample for:
 - DNA Extraction and Sequencing: Amplify and sequence the dhodh gene to identify potential resistance mutations.
 - In Vitro Susceptibility Testing: Culture the recrudescent parasites and determine their EC50 for DSM265 to confirm a resistant phenotype.

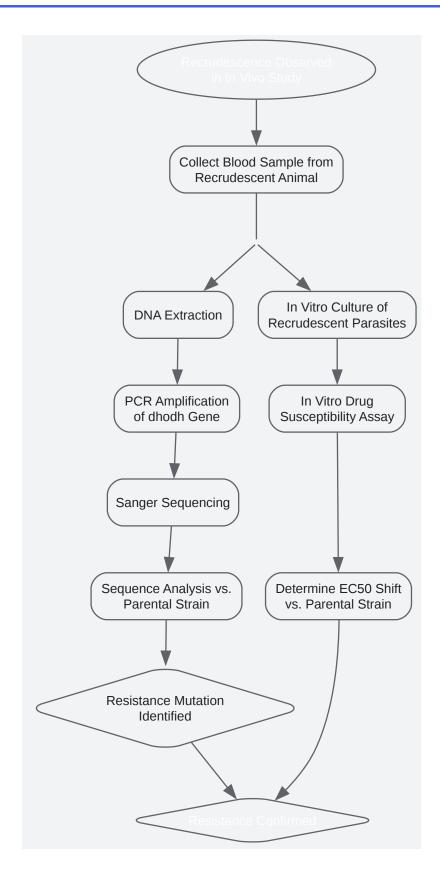
Visualizations



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Caption: Mechanism of action of **DSM265** and the pathway to recrudescence.

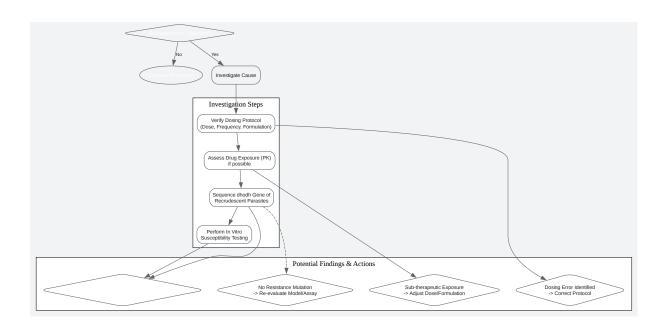




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Caption: Workflow for investigating the mechanism of recrudescence.





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Caption: Troubleshooting decision tree for addressing recrudescence.



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